N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide
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Overview
Description
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide is a complex organic compound that features a tetrazole ring, a biphenyl structure, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cycloaddition of azides with nitriles under acidic conditions . The biphenyl structure can be synthesized through Suzuki coupling reactions, which involve the cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst . The final step involves the formation of the carboxamide group through the reaction of the biphenyl derivative with an amine under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as the use of automated systems for the purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles, basic conditions.
Major Products
Oxidation: Hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity . The biphenyl structure provides rigidity and enhances binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide
- 1-phenyl-5-styryl-1H-tetrazole
- 2-(1H-tetrazol-1-yl)aniline
Uniqueness
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide is unique due to its combination of a tetrazole ring and a biphenyl structure, which provides a balance of electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C21H17N5O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C21H17N5O2/c1-28-20-12-11-18(13-19(20)26-14-22-24-25-26)23-21(27)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3,(H,23,27) |
InChI Key |
WKVWIBLRDGZRCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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